molecular formula C20H22N2O5S B365925 ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate CAS No. 327070-60-0

ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate

Cat. No.: B365925
CAS No.: 327070-60-0
M. Wt: 402.5g/mol
InChI Key: RLTVRLFPXXUJGL-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is a complex organic compound featuring an indole moiety, a sulfonyl group, and an ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Amidation: The sulfonylated indole is reacted with 4-aminobutanoic acid or its ester derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable indole and sulfonyl groups.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Sulindac: A nonsteroidal anti-inflammatory drug with a sulfonyl group.

    Indomethacin: Another anti-inflammatory drug with an indole moiety.

Uniqueness

Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is unique due to its combination of an indole ring, a sulfonyl group, and an ester functionality, which together confer a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Biological Activity

Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate (CAS No. 327070-60-0) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N2O5S
  • Molecular Weight : 402.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are key findings related to its biological activity:

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF712Cell cycle arrest
A54918Caspase activation

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation in various models. In animal studies, it demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Anti-inflammatory Effects in Animal Models
In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a dose-dependent decrease in edema formation, suggesting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Modulation : It influences cell cycle checkpoints, particularly at the G0/G1 phase, leading to inhibited proliferation of cancer cells.
  • Cytokine Regulation : By modulating the release of inflammatory cytokines, it exerts an anti-inflammatory effect that may be beneficial in conditions like arthritis and other inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity and selectivity. These derivatives have shown improved potency against specific cancer types and reduced side effects.

Table 2: Comparison of Derivatives and Their Biological Activity

Derivative NameIC50 (µM)Selectivity IndexNotable Effects
Derivative A10HighEnhanced apoptosis
Derivative B8ModerateSignificant anti-inflammatory effects
Derivative C14LowBroad-spectrum cytotoxicity

Properties

IUPAC Name

ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-10H,2,11-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVRLFPXXUJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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